Methyl 2-(2-bromophenyl)acrylate

Description

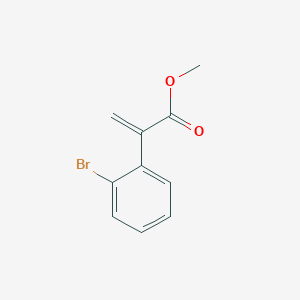

Methyl 2-(2-bromophenyl)acrylate (CAS: 57486-69-8) is an organic compound featuring an acrylate ester group attached to a 2-bromophenyl moiety. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol. The compound’s structure combines a reactive α,β-unsaturated ester with an electron-deficient aromatic ring due to the bromine substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

methyl 2-(2-bromophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H9BrO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 |

InChI Key |

WFSWTWZFXFJBPE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromophenyl)acrylate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacrylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)acrylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Polymerization: This compound can participate in free radical polymerization to form polymers with specific properties.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and alkoxides.

Polymerization: Initiators like AIBN or benzoyl peroxide are used in the presence of solvents such as toluene or dioxane.

Major Products

Scientific Research Applications

Methyl 2-(2-bromophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenyl)acrylate in chemical reactions involves the reactivity of the bromine atom and the ester group. The bromine atom can undergo nucleophilic substitution, while the ester group can participate in polymerization and coupling reactions. These reactions often proceed through radical intermediates or transition metal-catalyzed pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Methyl 2-(4-bromo-2-fluorophenyl)acetate (C₉H₈BrFO₂)

- Key Differences : The fluorine atom at the 2-position and bromine at the 4-position alter electronic properties. Fluorine’s electronegativity increases ring electron deficiency, enhancing electrophilic substitution reactivity compared to the purely brominated analog.

- Applications : Used in drug synthesis for its balanced lipophilicity and reactivity .

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate (C₁₀H₇FNO₄)

- Key Differences : The nitro group at the 2-position and fluorine at the 5-position introduce strong electron-withdrawing effects, significantly increasing reactivity in cyclization and nucleophilic addition reactions.

Methyl 2-(3,4-dichlorophenyl)acrylate (C₁₀H₈Cl₂O₂)

Functional Group Variations

Methyl 2-cyano-3-(2-bromophenyl)acrylate (C₁₁H₈BrNO₂)

- Key Differences: The cyano group at the β-position creates a stronger electron-deficient system, favoring Michael addition and cycloaddition reactions.

- Applications : A key intermediate in synthesizing heterocycles and bioactive molecules .

Methyl 2-amino-2-(2-chlorophenyl)acetate (C₉H₁₀ClNO₂)

- Key Differences: Replacement of the acrylate’s double bond with an amino group shifts reactivity toward nucleophilic substitution and hydrogen bonding interactions.

- Applications : Explored for CNS drug development due to its stereochemical specificity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Reactivity Trends : The bromine atom in this compound directs electrophilic attacks to the para position of the phenyl ring, enabling regioselective functionalization. This contrasts with fluorinated analogs, where substituent position dictates reaction pathways .

- Synthetic Utility : The compound’s α,β-unsaturated ester participates in Diels-Alder reactions and conjugate additions, outperforming saturated esters (e.g., acetates) in forming complex scaffolds .

Biological Activity

Methyl 2-(2-bromophenyl)acrylate is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and findings from recent research.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which significantly influences its reactivity and biological interactions. The compound's structure can be represented as follows:

- Chemical Formula : CHBrO

- Molecular Weight : 256.1 g/mol

The presence of the bromine atom enhances the compound's ability to participate in various chemical reactions, including nucleophilic attacks, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular targets through its functional groups. The bromine atom and the ester group are pivotal in facilitating these interactions. Key mechanisms include:

- Nucleophilic Attack : The carbonyl carbon of the ester group is susceptible to nucleophilic attack, leading to transformations that can affect cellular processes.

- Halogen Bonding : The bromine atom can engage in halogen bonding with biological molecules, potentially influencing protein interactions and enzymatic activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, compounds derived from this structure have shown promising results against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

These findings indicate that this compound exhibits significant cytotoxicity against breast and cervical cancer cells, primarily through mechanisms that disrupt normal cell cycle progression and induce apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogenic bacteria. A study assessing its antibacterial effects used the agar-well diffusion method against strains like Escherichia coli and Staphylococcus aureus:

- Results :

Study on Anticancer Efficacy

A recent investigation evaluated the efficacy of this compound derivatives in inhibiting the proliferation of MDA-MB-231 cells. The study utilized flow cytometry to analyze cell cycle distribution:

- Findings :

Study on Antimicrobial Properties

Another study focused on the antimicrobial potential of this compound against foodborne pathogens:

- Methodology :

- Utilized high-performance liquid chromatography (HPLC) for quantification.

- Results :

- Showed promising results with a minimum inhibitory concentration (MIC) of approximately 32 µg/mL against Listeria monocytogenes.

These studies underscore the compound's potential as both an anticancer and antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.